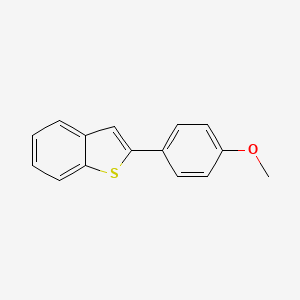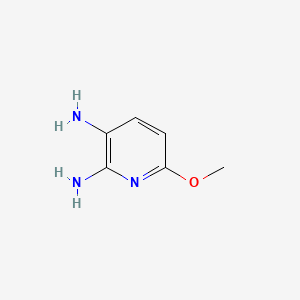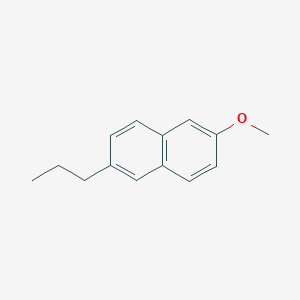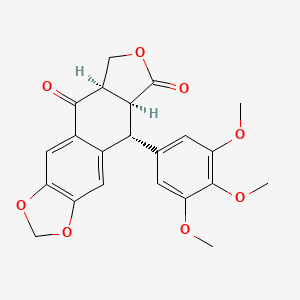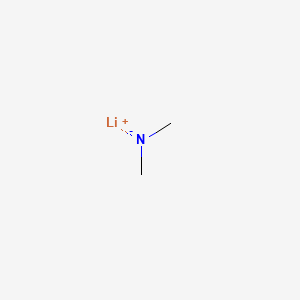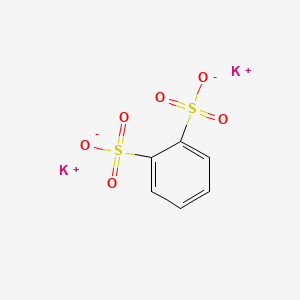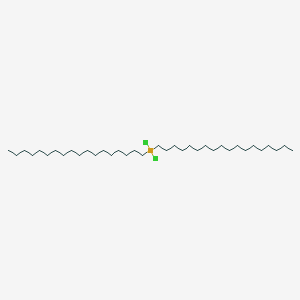
Silane, dichlorodioctadecyl-
概要
説明
Silane, dichlorodioctadecyl- is an organosilicon compound characterized by the presence of two octadecyl groups and two chlorine atoms attached to a silicon atom. This compound is part of the broader class of organosilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of silane, dichlorodioctadecyl- typically involves the reaction of octadecylmagnesium bromide with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+2C18H37MgBr→SiCl2(C18H37)2+2MgBrCl
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods: In industrial settings, the production of silane, dichlorodioctadecyl- involves large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: Silane, dichlorodioctadecyl- undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Substitution: The chlorine atoms can be replaced by other nucleophiles, such as alcohols or amines, to form various derivatives.
Reduction: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Alcohols, amines, or other nucleophiles in the presence of a base or catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon derivatives.
Reduction: Silanes with different substituents.
科学的研究の応用
Silane, dichlorodioctadecyl- has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of surfaces for biological assays and as a component in the preparation of biomaterials.
Medicine: Utilized in drug delivery systems and as a coating material for medical devices to enhance biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties and ability to form strong bonds with various substrates.
作用機序
The mechanism of action of silane, dichlorodioctadecyl- involves its ability to form strong covalent bonds with various substrates through the silicon atom. The chlorine atoms can be replaced by other functional groups, allowing the compound to interact with different molecular targets. The long octadecyl chains provide hydrophobic properties, making it useful in applications where water repellency is desired.
類似化合物との比較
- Silane, dichlorodimethyl-
- Silane, dichlorodiphenyl-
- Silane, dichlorodibutyl-
Comparison: Silane, dichlorodioctadecyl- is unique due to its long octadecyl chains, which impart significant hydrophobic properties compared to other similar compounds with shorter alkyl or aryl groups. This makes it particularly useful in applications requiring water repellency and surface modification.
特性
IUPAC Name |
dichloro(dioctadecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74Cl2Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37,38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBCPAJAUXIBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402808 | |
| Record name | Silane, dichlorodioctadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67494-12-6 | |
| Record name | Silane, dichlorodioctadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


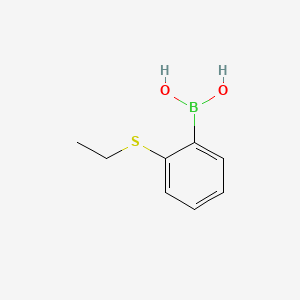
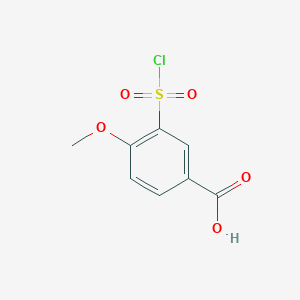

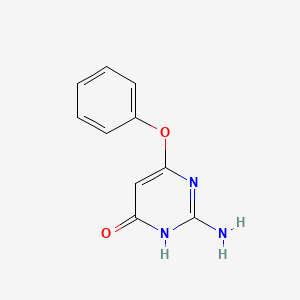
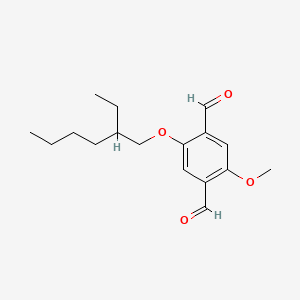
![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)
